REACTION_CXSMILES
|
FC1C=C(C=CC=1F)C[N:6]1[C:15](=[O:16])[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([I:17])[CH:13]=2)[N:8]([CH3:18])[C:7]1=[O:19].C(N(C(C)C)CC)(C)C.C1(CC#C)C=CC=CC=1.O>CN(C=O)C.[Cu]I>[I:17][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[N:8]([CH3:18])[C:7](=[O:19])[NH:6][C:15]2=[O:16]
|
Name
|
3-(3,4-Difluoro-benzyl)-6-iodo-1-methyl-1H-quinazoline-2,4-dione
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(CN2C(N(C3=CC=C(C=C3C2=O)I)C)=O)C=CC1F
|
Name
|
|
Quantity
|
0.56 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
bis-triphenylphosphine palladium di-chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.18 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
CuI
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture stirred 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
Filtered
|
Type
|
CUSTOM
|
Details
|
triturated solid in hot EtOAc
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Purified by flash chromatography (EtOAc/hexane eluent)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
IC=1C=C2C(NC(N(C2=CC1)C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |